molecular formula C15H16N4S B8109476 2-piperidin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyridine

2-piperidin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8109476
M. Wt: 284.4 g/mol
InChI Key: YYXBTUQDGQZFIA-UHFFFAOYSA-N
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Description

2-piperidin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a thiophene-containing precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-piperidin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazolopyridine core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

2-piperidin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2-piperidin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyridine: Another triazolopyridine derivative with similar structural features.

    1,2,4-Triazolo[4,3-b]tetrazine: A related compound with a different ring fusion pattern.

    1,2,4-Triazolo[1,5-a]pyrimidine: A compound with a similar triazole ring but fused to a pyrimidine ring.

Uniqueness

2-piperidin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both piperidine and thiophene moieties, which confer distinct chemical and biological properties. This combination of functional groups enhances its versatility and potential for various applications.

Properties

IUPAC Name

2-piperidin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S/c1-2-14-17-15(11-3-6-16-7-4-11)18-19(14)9-12(1)13-5-8-20-10-13/h1-2,5,8-11,16H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXBTUQDGQZFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN3C=C(C=CC3=N2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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